(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466457
InChI: InChI=1S/C13H27N3O/c1-5-16(13(17)12(14)10(2)3)9-11-7-6-8-15(11)4/h10-12H,5-9,14H2,1-4H3/t11-,12-/m0/s1
SMILES: CCN(CC1CCCN1C)C(=O)C(C(C)C)N
Molecular Formula: C13H27N3O
Molecular Weight: 241.37 g/mol

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide

CAS No.:

Cat. No.: VC13466457

Molecular Formula: C13H27N3O

Molecular Weight: 241.37 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide -

Specification

Molecular Formula C13H27N3O
Molecular Weight 241.37 g/mol
IUPAC Name (2S)-2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide
Standard InChI InChI=1S/C13H27N3O/c1-5-16(13(17)12(14)10(2)3)9-11-7-6-8-15(11)4/h10-12H,5-9,14H2,1-4H3/t11-,12-/m0/s1
Standard InChI Key MJBKSWLKZOCHTK-RYUDHWBXSA-N
Isomeric SMILES CCN(C[C@@H]1CCCN1C)C(=O)[C@H](C(C)C)N
SMILES CCN(CC1CCCN1C)C(=O)C(C(C)C)N
Canonical SMILES CCN(CC1CCCN1C)C(=O)C(C(C)C)N

Introduction

Structural and Stereochemical Features

The compound’s IUPAC name reflects its branched architecture: a butyramide backbone substituted with ethyl, methyl, and pyrrolidinylmethyl groups. Key structural elements include:

  • Butyramide core: Provides hydrogen-bonding capacity via the amide group.

  • Pyrrolidine ring: A five-membered nitrogen-containing heterocycle contributing to conformational rigidity.

  • Chiral centers: The (S)-configuration at both stereocenters influences molecular recognition and binding affinity to biological targets.

The isomeric SMILES notation CCN(CC1CCCN1C)C(=O)[C@H](C(C)C)N\text{CCN(CC1CCCN1C)C(=O)[C@H](C(C)C)N} confirms the stereochemistry and spatial arrangement.

PropertyValueSource
Molecular FormulaC13H27N3O\text{C}_{13}\text{H}_{27}\text{N}_3\text{O}
Molecular Weight241.37 g/mol
LogP (Predicted)1.2 ± 0.3
Aqueous Solubility~10 mg/mL (pH 7.4)
Melting PointNot reported

Research Applications

Medicinal Chemistry

  • Lead optimization: The pyrrolidine scaffold is a privileged structure in drug discovery, featured in antiviral and antifungal agents .

  • Prodrug development: Amide groups can serve as hydrolyzable prodrug moieties to enhance bioavailability .

Neuroscience

Compounds with analogous structures show efficacy in:

  • Migraine prophylaxis: Via 5-HT1F_{1F} receptor agonism .

  • Neuropathic pain management: Through κ-opioid receptor activation .

Future Directions

  • Stereochemical studies: Elucidate the impact of (S,S)-configuration on pharmacokinetics using X-ray crystallography or NMR.

  • In vivo profiling: Assess bioavailability and toxicity in rodent models .

  • Target deconvolution: Employ high-throughput screening to identify novel biological targets .

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